Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate
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Overview
Description
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate is an organic compound with the molecular formula C15H18O5. It is characterized by the presence of an ethyl ester group, a phenyl ring substituted with an ethylenedioxy group, and a ketone functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate typically involves the esterification of 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ketone group in the compound can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products:
Oxidation: 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovaleric acid.
Reduction: 5-[3,4-(Ethylenedioxy)phenyl]-5-hydroxyvalerate.
Substitution: 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovaleric acid.
Scientific Research Applications
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate involves its interaction with specific molecular targets in biological systems. The ethylenedioxy group and the ketone functional group play crucial roles in its binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
- Ethyl 5-[3,4-(Methylenedioxy)phenyl]-5-oxovalerate
- Ethyl 5-[3,4-(Dimethoxy)phenyl]-5-oxovalerate
- Ethyl 5-[3,4-(Dihydroxy)phenyl]-5-oxovalerate
Comparison: Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate is unique due to the presence of the ethylenedioxy group, which imparts distinct electronic and steric properties compared to its analogsFor example, the ethylenedioxy group can enhance the compound’s stability and solubility in organic solvents, making it more suitable for certain synthetic and industrial applications .
Properties
IUPAC Name |
ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-2-18-15(17)5-3-4-12(16)11-6-7-13-14(10-11)20-9-8-19-13/h6-7,10H,2-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWHWFFPVDHJNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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